Computed Lipophilicity (XLogP3): Ortho-Fluoro versus Para-Fluoro and Non-Fluorinated Phenylacetylpiperazine Analogs
The ortho-fluorine atom in 2-(2-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one reduces computed lipophilicity relative to its para-fluoro isomer. The target compound exhibits an XLogP3 of 0.8, while the para-fluoro analog 2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 954276-56-3) shows an XLogP3 of 1.0, and the non-fluorinated analog 2-phenyl-1-(piperazin-1-yl)ethan-1-one (CAS 88372-33-2) shows an XLogP3 of approximately 0.7 . The 0.2 log unit difference between ortho and para isomers, though modest, reflects the intramolecular electronic effect of fluorine in the ortho position polarizing the carbonyl group and reducing overall lipophilicity .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Para-fluoro isomer (CAS 954276-56-3): XLogP3 = 1.0; Non-fluorinated analog (CAS 88372-33-2): XLogP3 ≈ 0.7 |
| Quantified Difference | Ortho vs. para: -0.2 log units; Ortho vs. non-fluorinated: +0.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity in the ortho-fluoro compound may improve aqueous solubility and reduce non-specific protein binding compared to the para isomer, offering a differentiated starting point for lead optimization requiring reduced logP.
- [1] PubChem Compound Summary for CID 16782497, 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 16792476, 2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one. National Center for Biotechnology Information (2024). View Source
- [3] PubChem Compound Summary for CID 16792387, 2-Phenyl-1-(piperazin-1-yl)ethan-1-one. National Center for Biotechnology Information (2024). View Source
